
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as PMSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMSA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide is its ability to inhibit COX-2 selectively, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes this compound a potential candidate for the treatment of inflammatory disorders without causing gastrointestinal side effects. However, one limitation of this compound is its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several potential future directions for 2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide research, including:
1. Further investigation of its anti-inflammatory, analgesic, and antipyretic properties in various animal models.
2. Development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis.
4. Investigation of the potential use of this compound in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.
5. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form 3-(trifluoromethyl)phenylacetic acid. This is then reacted with thionyl chloride and N-phenethylmethylamine to form the intermediate compound, which is then treated with sulfuryl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(N-phenethylmethylsulfonamido)-N-(3-(trifluoromethyl)phenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYQUPPYBVLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

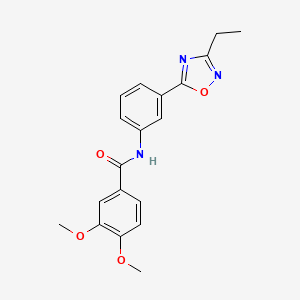
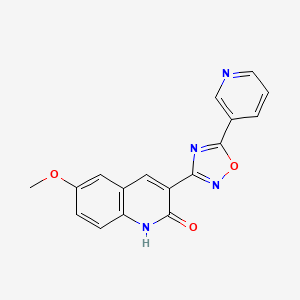
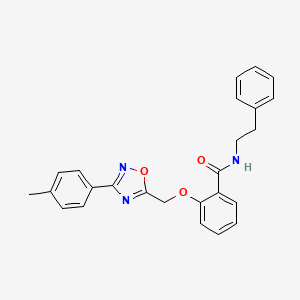
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

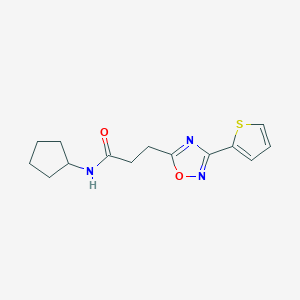

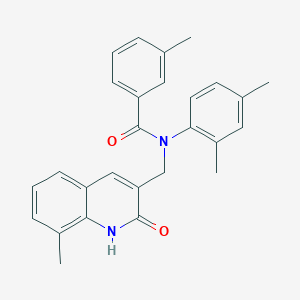
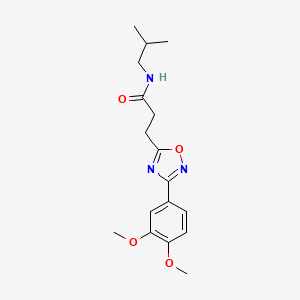
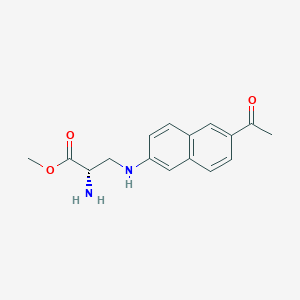
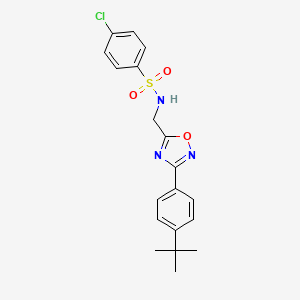
![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)